molecular formula C17H23F2N3O3 B1263804 4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester

4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester

Cat. No. B1263804
M. Wt: 355.4 g/mol
InChI Key: WBKCHECFGLABAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[[(3,4-difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Aminopiperidines : A study demonstrated the synthesis of novel 4-aminopiperidines, exploring their potential as PAF-receptor antagonists, which is significant in understanding inflammatory processes and related diseases (Benmehdi et al., 2008).

  • Carboxyl-Protecting Group in Peptide Chemistry : The use of certain groups for carboxyl-protection of amino acids or peptides, involving esters, is crucial in peptide synthesis, a key area in drug development and biochemistry (Chantreux et al., 1984).

  • Mannich Reaction and Antimicrobial Activity : The study on Mannich reaction involving triazol-3-one derivatives, where compounds incorporating carboxylic acid or alcohol functionality were synthesized, reveals their potential antimicrobial applications (Fandaklı et al., 2012).

  • Hydrogenation Studies for Synthesis : Hydrogenation processes in synthesizing novel amino acids, including piperidinecarboxylic acid derivatives, highlight the exploration of new synthetic pathways relevant in pharmaceutical research (Bolós et al., 1994).

  • Synthesis of Pyrimidinecarboxylates : The creation of pyrimidinecarboxylates from certain aminomethylene derivatives showcases the synthetic chemistry involved in creating novel compounds with potential biological activities (Schenone et al., 1990).

  • Synthesis of GABA Transporter Compounds : The synthesis of labeled compounds, such as (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, indicates their potential use in studying GABA transporter substances, relevant in neuroscience and pharmacology (Schirrmacher et al., 2000).

  • Antitumor and Antioxidant Activities of Benzothiophenes : The synthesis of cyanoacetamide derivatives, including benzothiophenes, from certain esters demonstrates their potential in antitumor and antioxidant activities, crucial in cancer research and therapy (Bialy & Gouda, 2011).

  • Resin Selectivity in Water Contamination : A study on the synthesis of 4-aminobenzoic acid derivatives, including (l-(4-pyridinyl), 2-(1-piperidinyl))ethyl ester, and their application in creating exchange resins for removing contaminants like Cr(VI) oxyanions from water, highlights its environmental and industrial applications (Heininger & Meloan, 1992).

  • Synthesis and Anticancer Activity of Piperidine Derivatives : Research on synthesizing piperidine-4-carboxylic acid ethyl ester-appended oxadiazole hybrids showed promising results as anticancer agents, contributing to the development of new cancer treatments (Rehman et al., 2018).

  • Palladium-Catalyzed Aminocarbonylation : The use of piperidines, such as 4-(ethoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation, demonstrates their role in complex chemical reactions, essential in industrial and pharmaceutical chemistry (Takács et al., 2014).

  • Synthesis of Carfentanil Precursors : The study on transforming amides to esters using Meerwein's reagent, with applications to the synthesis of carfentanil precursors, illustrates the compound's relevance in pharmaceutical synthesis (Kiessling & Mcclure, 1997).

  • Synthesis of Polyamides Containing Uracil and Adenine : Research involving the synthesis of polyamides containing uracil and adenine, using derivatives of piperidinecarboxylic acid, points to applications in biomaterials and drug delivery systems (Hattori & Kinoshita, 1979).

properties

Product Name

4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester

Molecular Formula

C17H23F2N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 4-[2-[(3,4-difluorobenzoyl)amino]ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C17H23F2N3O3/c1-2-25-17(24)22-9-5-13(6-10-22)20-7-8-21-16(23)12-3-4-14(18)15(19)11-12/h3-4,11,13,20H,2,5-10H2,1H3,(H,21,23)

InChI Key

WBKCHECFGLABAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 6
4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.